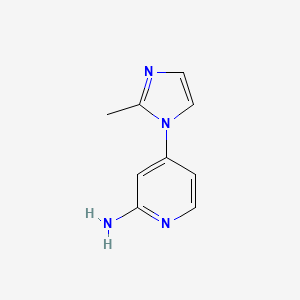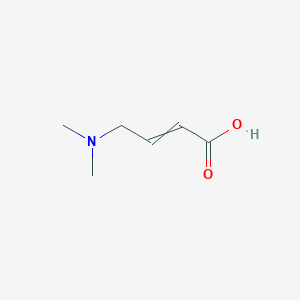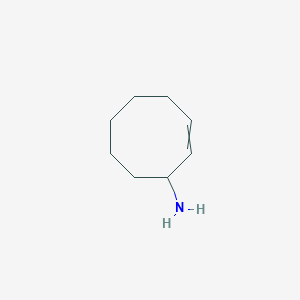![molecular formula C11H14F3N5 B11735016 {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11735016.png)
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine is a complex organic compound featuring pyrazole rings substituted with difluoromethyl and fluoroethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of difluoromethyl and fluoroethyl substituents. Common reagents used include fluorinating agents and alkylating agents under controlled conditions to ensure the desired substitutions occur.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the difluoromethyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of fluorinated pyrazoles on biological systems. Its interactions with enzymes and receptors can provide insights into the development of new pharmaceuticals.
Medicine
Medically, the compound has potential as a lead compound for the development of new drugs. Its fluorinated groups may enhance its metabolic stability and bioavailability, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorinated groups can enhance binding affinity and selectivity, leading to potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- [1-(trifluoromethyl)-1H-pyrazol-5-yl]methylamine
- [1-(difluoromethyl)-1H-pyrazol-4-yl]methylamine
- [1-(fluoromethyl)-1H-pyrazol-5-yl]methylamine
Uniqueness
Compared to similar compounds, {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine stands out due to its dual fluorinated substituents, which can significantly impact its chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C11H14F3N5 |
|---|---|
Molecular Weight |
273.26 g/mol |
IUPAC Name |
1-[2-(difluoromethyl)pyrazol-3-yl]-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C11H14F3N5/c1-2-18-10(12)8(6-17-18)5-15-7-9-3-4-16-19(9)11(13)14/h3-4,6,11,15H,2,5,7H2,1H3 |
InChI Key |
PRVZDTABWDIANM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CNCC2=CC=NN2C(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[(benzyloxy)methyl]-1,3-dioxolan-4-yl acetate](/img/structure/B11734938.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11734949.png)
![N-{[4-(dimethylamino)phenyl]methyl}-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11734951.png)
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11734958.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11734969.png)
![butyl[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734984.png)
![4-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)-2-methoxyphenol](/img/structure/B11734991.png)

![2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)ethan-1-ol](/img/structure/B11734995.png)
![1H-Pyrrolo[2,3-b]pyridin-3-amine, 5-methyl-](/img/structure/B11735002.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11735011.png)

